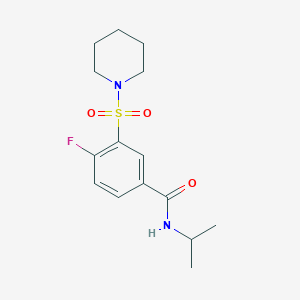
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by researchers at the University of Illinois in 2009. Since then, FIPI has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
作用機序
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide works by selectively inhibiting the activity of PLD, which is an enzyme that plays a crucial role in the regulation of various cellular processes. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, which is a key signaling molecule that regulates various cellular processes. By inhibiting PLD, 4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide can modulate the levels of phosphatidic acid and affect various cellular processes.
Biochemical and Physiological Effects:
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects, depending on the specific cell type and context. For instance, it has been shown to inhibit cell migration and invasion in various cancer cell lines. 4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the growth of tumors in animal models. In addition, 4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide has been shown to modulate the release of inflammatory mediators in various cell types, suggesting that it may have potential anti-inflammatory effects.
実験室実験の利点と制限
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and specificity. It is also relatively stable and can be stored for long periods without significant degradation. However, 4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide also has some limitations. It is not a highly selective inhibitor and can affect other enzymes that are structurally similar to PLD. In addition, its effects can be cell type-specific and context-dependent, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on 4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide. One area of interest is the development of more potent and selective inhibitors of PLD that can be used in clinical settings. Another area of interest is the investigation of the role of PLD in different diseases and the potential therapeutic effects of PLD inhibition. Finally, further studies are needed to better understand the specific mechanisms by which 4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide affects various cellular processes and to identify potential new targets for drug development.
合成法
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-fluoro-3-nitrobenzoic acid with isopropylamine, followed by the reduction of the resulting nitro compound with iron powder. The final step involves the reaction of the resulting amine with piperidine-1-sulfonyl chloride to yield 4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide.
科学的研究の応用
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide has been used in various scientific studies to investigate its potential applications in different fields. For instance, it has been used to study the role of phospholipase D (PLD) in various cellular processes, including cell migration, proliferation, and survival. 4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide has also been used to investigate the potential therapeutic effects of inhibiting PLD in different diseases, such as cancer and Alzheimer's disease.
特性
IUPAC Name |
4-fluoro-3-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-11(2)17-15(19)12-6-7-13(16)14(10-12)22(20,21)18-8-4-3-5-9-18/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBGVYHPDDFLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~,N~2~-diethyl-N~1~-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]glycinamide](/img/structure/B5229840.png)
![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5229854.png)
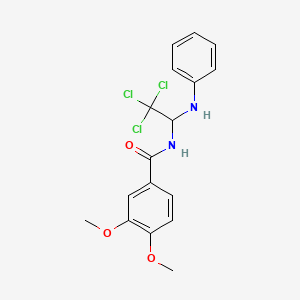
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5229865.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5229874.png)
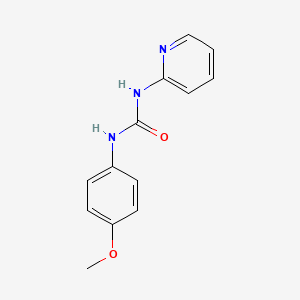
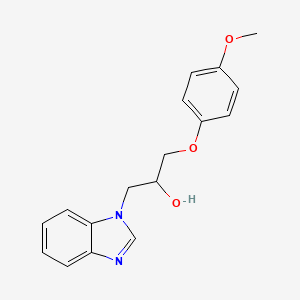
![3-{[(4-fluorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5229890.png)

![3-chloro-5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5229899.png)
![2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B5229901.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5229903.png)
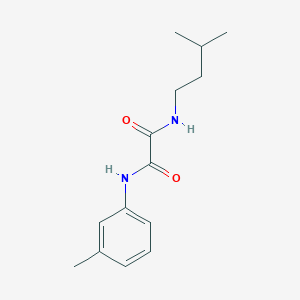
![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)